molecular formula C10H21N B1353025 4-Cyclohexylbutan-1-amine CAS No. 4441-59-2

4-Cyclohexylbutan-1-amine

Cat. No.: B1353025
CAS No.: 4441-59-2
M. Wt: 155.28 g/mol
InChI Key: NQJLVGQKPMVHTD-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-1-amine is an organic compound with the molecular formula C10H21N It is a primary amine characterized by a cyclohexyl group attached to a butan-1-amine chain

Scientific Research Applications

4-Cyclohexylbutan-1-amine has several applications in scientific research:

Safety and Hazards

4-Cyclohexylbutan-1-amine is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Cyclohexylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclohexylbutanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired amine with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexylbutanenitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion to the amine .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylbutan-1-amine is unique due to the presence of both a cyclohexyl group and a butan-1-amine chain, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-cyclohexylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJLVGQKPMVHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388904
Record name 4-cyclohexylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-59-2
Record name 4-cyclohexylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4441-59-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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